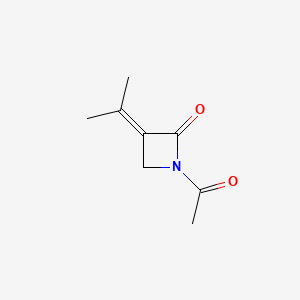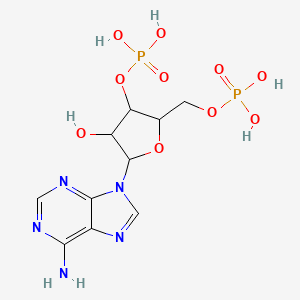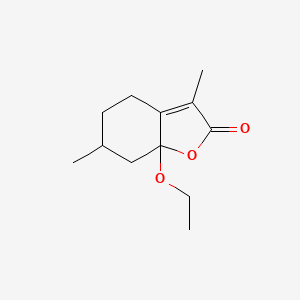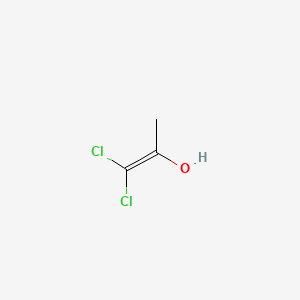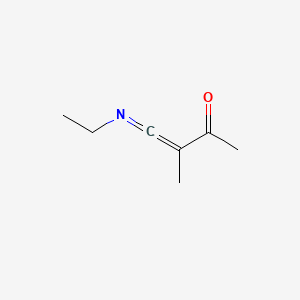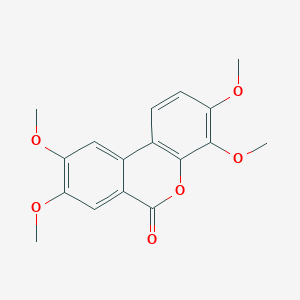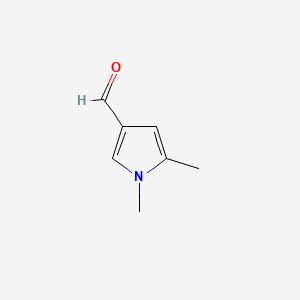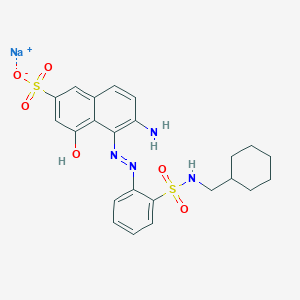
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is a heterocyclic organic compound with a pyrrole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization. One common method involves the reaction of 3,3-dimethylbutanal with an amine under acidic conditions to form the pyrrole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 4-oxo-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one.
Reduction: Formation of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-ol.
Substitution: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used as a flavoring agent.
5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)6-7(11)9(3,4)10-8(6)12/h5,11H,1-4H3,(H,10,12) |
Clé InChI |
ARBZQWHWZINNEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(NC1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)

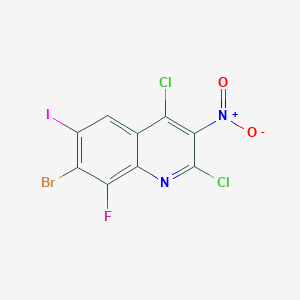
![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)

